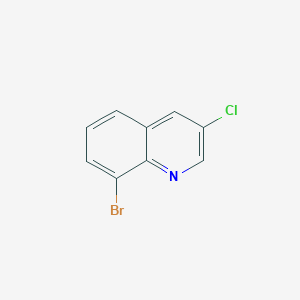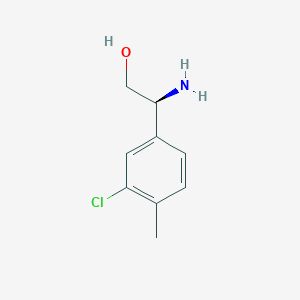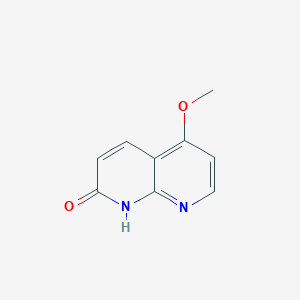
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is a chiral compound with a specific stereochemistry. It contains an amino group, a fluorine atom, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 3-buten-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and phenol groups.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol: The enantiomer of the compound with different stereochemistry.
3-(1-Aminobut-3-en-1-yl)-4-chlorophenol: A similar compound with a chlorine atom instead of fluorine.
3-(1-Aminobut-3-en-1-yl)-4-bromophenol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
3-[(1S)-1-aminobut-3-enyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c1-2-3-10(12)8-6-7(13)4-5-9(8)11/h2,4-6,10,13H,1,3,12H2/t10-/m0/s1 |
Clé InChI |
DEBLDQWUAUYFIO-JTQLQIEISA-N |
SMILES isomérique |
C=CC[C@@H](C1=C(C=CC(=C1)O)F)N |
SMILES canonique |
C=CCC(C1=C(C=CC(=C1)O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
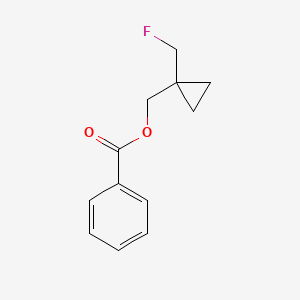
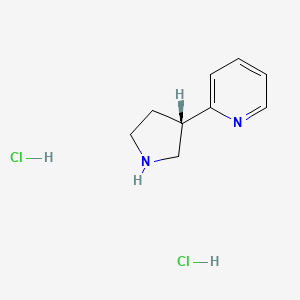

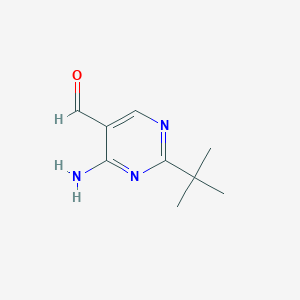
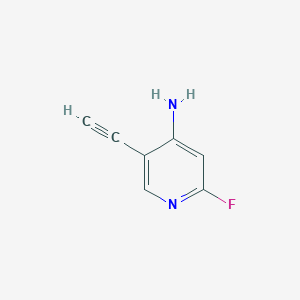

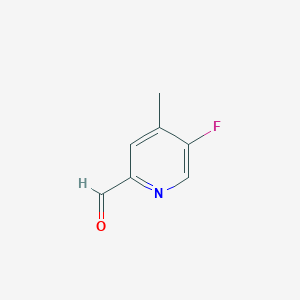
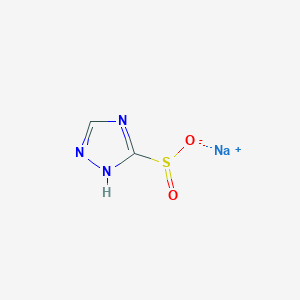
![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)

